molecular formula C12H16F3N3O B2517653 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380043-11-6

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2517653
CAS No.: 2380043-11-6
M. Wt: 275.275
InChI Key: SEVZDCMYQMFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoroethyl piperidine moiety

Preparation Methods

Chemical Reactions Analysis

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:

    2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.

    2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}benzene:

Properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)9-18-6-1-3-10(7-18)8-19-11-16-4-2-5-17-11/h2,4-5,10H,1,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVZDCMYQMFFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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